molecular formula C24H37N3O2 B4254191 [4-[1-(1-Ethylpiperidin-3-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone

[4-[1-(1-Ethylpiperidin-3-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone

Cat. No.: B4254191
M. Wt: 399.6 g/mol
InChI Key: KESICJXTPNPOJS-UHFFFAOYSA-N
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Description

1’-ethyl-4-[4-(1-piperidinylcarbonyl)phenoxy]-1,3’-bipiperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a bipiperidine core with an ethyl group and a phenoxy group attached to it. The presence of the piperidinylcarbonyl moiety further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1’-ethyl-4-[4-(1-piperidinylcarbonyl)phenoxy]-1,3’-bipiperidine involves multiple steps, typically starting with the preparation of the bipiperidine core. The synthetic route often includes:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1’-ethyl-4-[4-(1-piperidinylcarbonyl)phenoxy]-1,3’-bipiperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1’-ethyl-4-[4-(1-piperidinylcarbonyl)phenoxy]-1,3’-bipiperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1’-ethyl-4-[4-(1-piperidinylcarbonyl)phenoxy]-1,3’-bipiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1’-ethyl-4-[4-(1-piperidinylcarbonyl)phenoxy]-1,3’-bipiperidine can be compared with other similar compounds, such as:

The uniqueness of 1’-ethyl-4-[4-(1-piperidinylcarbonyl)phenoxy]-1,3’-bipiperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[1-(1-ethylpiperidin-3-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O2/c1-2-25-14-6-7-21(19-25)26-17-12-23(13-18-26)29-22-10-8-20(9-11-22)24(28)27-15-4-3-5-16-27/h8-11,21,23H,2-7,12-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESICJXTPNPOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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